molecular formula C27H25ClN4O3S B15184117 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- CAS No. 89258-17-3

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-

Cat. No.: B15184117
CAS No.: 89258-17-3
M. Wt: 521.0 g/mol
InChI Key: GTHOYAAIOYQIGQ-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur

    Cyclization of Diphenylamine with Sulfur: This step forms the phenothiazine core.

    Acetylation: The phenothiazine core is acetylated using acetic anhydride in the presence of a catalyst.

    Introduction of Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction involving 3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antipsychotic and antihistaminic agent.

    Biological Research: The compound is used in studies related to neurotransmitter pathways and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and histamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its pharmacological effects. The azetidinyl group may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is unique due to the presence of the azetidinyl group, which may confer additional pharmacological properties and enhance its efficacy compared to other phenothiazine derivatives.

Properties

CAS No.

89258-17-3

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521.0 g/mol

IUPAC Name

1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-[4-(dimethylamino)phenyl]azetidin-2-one

InChI

InChI=1S/C27H25ClN4O3S/c1-16(33)18-10-13-23-21(14-18)31(20-6-4-5-7-22(20)36-23)24(34)15-29-32-26(25(28)27(32)35)17-8-11-19(12-9-17)30(2)3/h4-14,25-26,29H,15H2,1-3H3

InChI Key

GTHOYAAIOYQIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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